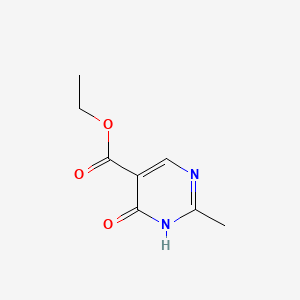

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 160874. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-methyl-6-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-9-5(2)10-7(6)11/h4H,3H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZQDIINDVWLES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967658 | |

| Record name | Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67383-32-8, 53135-24-3 | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67383-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 53135-24-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53135-24-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

Abstract

This technical guide presents a comprehensive, multi-technique approach to the definitive structure elucidation of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (C₈H₁₀N₂O₃). Pyrimidine derivatives form the backbone of numerous pharmaceuticals and bioactive molecules, making their precise structural characterization a critical endeavor in drug discovery and development.[1] This document moves beyond a simple recitation of data, focusing instead on the integrated logic and causal reasoning behind the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the pivotal role of tautomerism in interpreting spectral data and present a self-validating workflow designed for researchers, scientists, and drug development professionals to achieve unambiguous structural confirmation.

Foundational Analysis: Molecular Formula and Tautomeric Considerations

The first step in any structure elucidation is to establish the molecular formula and consider all potential isomeric forms. For this compound, this initial analysis is non-trivial due to the high probability of keto-enol tautomerism, a phenomenon common in 4-hydroxypyrimidines.[2][3][4][5]

1.1. Molecular Identity

1.2. The Critical Role of Tautomerism

The "4-hydroxy" nomenclature represents only one possible tautomer. Due to proton migration, the compound exists in equilibrium with its more stable keto forms: pyrimidin-4(1H)-one and pyrimidin-4(3H)-one.[5][7] Theoretical and experimental studies have shown that for 4-hydroxypyrimidines, the keto (pyrimidin-4-one) form is often the more stable and therefore predominant species, particularly in the gas phase and in various solutions.[5][7] The presence of different substituents can influence this equilibrium.[2][3][4] This equilibrium is the single most important factor to consider when interpreting the spectroscopic data that follows, as the presence of an N-H bond and a carbonyl group (C=O) in the keto form, versus an O-H bond and an aromatic ring in the enol form, will produce distinctly different spectral signatures.

Spectroscopic Analysis: A Multi-Faceted Approach

No single technique provides a complete structural picture. The core of our elucidation strategy lies in the synergistic integration of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

2.1. Mass Spectrometry (MS): The Molecular Blueprint

The primary function of MS in this context is the unambiguous determination of the molecular weight, which serves as a fundamental validation of the molecular formula.

Expert Insight: Electrospray Ionization (ESI) is an ideal technique for this molecule due to its polarity, allowing for gentle ionization and clear observation of the molecular ion peak.

Table 1: Expected Mass Spectrometry Data

| Ion | Expected m/z | Rationale |

| [M+H]⁺ | 183.0764 | Protonated molecular ion; confirms MW of 182.18. |

| [M]⁺ | 182.0691 | Molecular ion peak.[6] |

| [M-C₂H₅]⁺ | 153.0455 | Loss of the ethyl group from the ester. |

| [M-OC₂H₅]⁺ | 137.0451 | Loss of the ethoxy group from the ester. |

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an ESI-MS instrument.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The instrument should be calibrated using a known standard.

-

Analysis: Identify the [M+H]⁺ peak and compare its m/z value to the theoretical value calculated from the molecular formula (C₈H₁₀N₂O₃).

2.2. Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides invaluable information about the specific functional groups present, offering the first experimental evidence to address the tautomeric equilibrium.

Expert Insight: The key regions to scrutinize are ~3400-3100 cm⁻¹ for O-H/N-H stretches and ~1750-1650 cm⁻¹ for carbonyl (C=O) stretches. The presence of a strong, broad absorption around 3200-3100 cm⁻¹ (N-H stretch) and a strong absorption around 1680 cm⁻¹ (ring C=O) would strongly suggest the dominance of the keto tautomer. Conversely, a broad O-H stretch around 3400 cm⁻¹ and the absence of a low-frequency C=O would indicate the enol form.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Tautomer | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | Keto | ~3200 - 3100 | Broad absorption, indicative of hydrogen bonding. |

| C-H Stretch (sp³) | Both | ~2980 - 2900 | From methyl and ethyl groups. |

| Ester C=O Stretch | Both | ~1725 - 1700 | Strong, sharp peak for the ethyl ester carbonyl.[8] |

| Ring C=O Stretch (Amide-like) | Keto | ~1680 - 1650 | Strong peak, characteristic of the pyrimidinone ring.[8] |

| C=N / C=C Stretch | Both | ~1650 - 1550 | Absorptions from the pyrimidine ring double bonds.[8] |

| C-O Stretch | Both | ~1250 - 1200 | From the ester group. |

| O-H Stretch | Enol (minor) | ~3400 - 3200 | Broad peak, if present, indicates the hydroxy form. |

Experimental Protocol: FT-IR (KBr Pellet)

-

Sample Preparation: Mix ~1-2 mg of the dry compound with ~100-200 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder.

-

Pellet Formation: Press the powder in a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[8]

-

Analysis: Identify the key absorption bands and correlate them with the functional groups in the possible tautomeric structures.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map

NMR is the most powerful technique for elucidating the precise connectivity of atoms. Both ¹H and ¹³C NMR are essential for a complete assignment.

Expert Insight: The chemical shift and existence of a proton on a heteroatom (N-H vs. O-H) is highly diagnostic of the dominant tautomer. In a solvent like DMSO-d₆, an N-H proton of a pyrimidinone is often observed as a broad singlet far downfield (δ > 10 ppm), while an O-H proton would appear at a different chemical shift and might exchange more readily.

Table 3: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| N-H (Ring) | > 11.0 | br s | 1H | Deshielded proton on nitrogen in the pyrimidinone ring; characteristic of the keto tautomer. |

| H-6 (Ring) | ~8.0 - 8.5 | s | 1H | Olefinic proton on the pyrimidine ring, deshielded by adjacent electronegative atoms and carbonyl group. |

| -O-CH₂-CH₃ (Ethyl Ester) | ~4.2 - 4.3 | q | 2H | Methylene protons adjacent to the ester oxygen, split by the methyl group (J ≈ 7.1 Hz).[9] |

| -CH₃ (Ring C2) | ~2.3 - 2.5 | s | 3H | Methyl protons attached to the pyrimidine ring.[9] |

| -O-CH₂-CH₃ (Ethyl Ester) | ~1.2 - 1.3 | t | 3H | Methyl protons of the ethyl group, split by the adjacent methylene group (J ≈ 7.1 Hz).[9] |

Table 4: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (Ester) | ~165 | Carbonyl carbon of the ethyl ester group.[9] |

| C=O (Ring C4) | ~160 - 162 | Carbonyl carbon in the pyrimidinone ring (keto form). |

| C2 (Ring) | ~155 - 158 | Carbon attached to two nitrogen atoms and the methyl group. |

| C6 (Ring) | ~148 - 150 | Olefinic carbon bearing the H-6 proton. |

| C5 (Ring) | ~105 - 110 | Olefinic carbon attached to the ester group. |

| -O-CH₂ -CH₃ (Ethyl Ester) | ~60 | Methylene carbon of the ethyl ester.[9] |

| -CH₃ (Ring C2) | ~18 - 20 | Methyl carbon attached to the ring.[9] |

| -O-CH₂-CH₃ (Ethyl Ester) | ~14 | Methyl carbon of the ethyl ester.[9] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. If necessary, 2D NMR experiments like COSY and HSQC can be run to confirm H-C correlations.

-

Analysis: Integrate the ¹H signals, determine multiplicities and coupling constants, and assign all peaks in both ¹H and ¹³C spectra to the proposed structure.

Integrated Elucidation Workflow and Final Confirmation

Caption: Integrated workflow for the structure elucidation of this compound.

This systematic process confirms the structure as follows:

-

Mass Spectrometry establishes the molecular formula as C₈H₁₀N₂O₃.[6]

-

Infrared Spectroscopy provides strong evidence for the dominant keto tautomer by identifying key N-H and two distinct C=O stretches (ester and ring amide), while showing a lack of a prominent O-H band.

-

NMR Spectroscopy delivers the final, unambiguous proof. The ¹H NMR confirms the presence and connectivity of the ethyl group, the C2-methyl group, and the C6-proton. Critically, the observation of a downfield, exchangeable N-H proton signal confirms the pyrimidin-4-one structure. The ¹³C NMR spectrum corroborates this by showing two distinct carbonyl carbons and the correct number of sp² and sp³ hybridized carbons.

Conclusion

The structure elucidation of this compound is a prime example of modern analytical chemistry, requiring an integrated and logical approach. A superficial analysis could easily misinterpret the structure as the "hydroxy" form suggested by its name. However, by carefully considering the principles of tautomerism and synergistically applying Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, we can definitively assign its structure as the more stable keto tautomer. This guide provides the foundational workflow and expert rationale necessary for scientists to confidently characterize this and related heterocyclic compounds, ensuring the scientific integrity required for advanced research and drug development.

References

-

Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725–12730. [Link]

-

American Chemical Society. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A. [Link]

-

ACS Publications. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A. [Link]

-

ResearchGate. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil | Request PDF. [Link]

-

Bangladesh Journals Online. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information for [Title of Paper]. [Link]

- Supporting Information. (n.d.). [Source Link - Note: Original source appears to be a supplementary file without a direct article link].

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

National Institutes of Health. (n.d.). Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate. PMC. [Link]

-

Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. [Link]

-

ResearchGate. (2025). Pyrimidine to guanine PDE inhibitors: Determination of chemical course via structure elucidation. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate. [Link]

-

National Institutes of Health. (n.d.). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. PMC. [Link]

-

National Institutes of Health. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]

-

ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C8H10N2O3 | CID 293750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 8. banglajol.info [banglajol.info]

- 9. rsc.org [rsc.org]

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate CAS number 67383-32-8

An In-Depth Technical Guide to Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

This guide provides a comprehensive technical overview of this compound (CAS No. 67383-32-8), a key heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, characterization, reactivity, and applications, grounding all information in established scientific principles and methodologies.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry and chemical biology. As a fundamental component of nucleobases like cytosine, thymine, and uracil, its biological relevance is profound.[1][2] This inherent biological significance has inspired chemists to explore pyrimidine derivatives, which have shown a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5]

This compound is a highly functionalized pyrimidine derivative. Its strategic placement of a hydroxyl group, a methyl group, and an ethyl carboxylate moiety makes it a versatile intermediate for the synthesis of more complex, biologically active molecules. Understanding its properties and reactivity is crucial for leveraging its full potential in discovery programs.

Part 1: Physicochemical and Structural Properties

The identity and purity of a chemical compound are defined by its physical and structural characteristics. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 67383-32-8 | [6][7][8] |

| Molecular Formula | C₈H₁₀N₂O₃ | [6][9] |

| Molecular Weight | 182.18 g/mol | [6][7][8] |

| IUPAC Name | ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | [6][7] |

| Synonyms | Ethyl 4-hydroxy-2-methyl-5-pyrimidinecarboxylate | [6] |

| Appearance | Off-white solid | [7][10] |

| Melting Point | 191-194 °C | [10] |

| Boiling Point | 267.9 °C at 760 mmHg (Predicted) | [10] |

| SMILES | CCOC(=O)C1=CN=C(NC1=O)C | [6] |

| InChI Key | KTZQDIINDVWLES-UHFFFAOYSA-N | [6][7] |

Part 2: Synthesis and Purification

The construction of the pyrimidine ring is a classic and well-documented process in organic chemistry, most commonly achieved by condensing a three-carbon dielectrophile with an N-C-N fragment like an amidine, urea, or guanidine.[11][12]

Principle of Synthesis

A robust and widely applicable method for synthesizing 4-hydroxypyrimidine-5-carboxylates involves the reaction of an amidine with a derivative of diethyl malonate. The following protocol is a representative, field-proven method adapted for the specific synthesis of the title compound.

Experimental Protocol: Laboratory-Scale Synthesis

Objective: To synthesize this compound via cyclocondensation.

Materials:

-

Acetamidine hydrochloride

-

Diethyl 2-(ethoxymethylene)malonate

-

Sodium ethoxide (can be prepared in situ from sodium metal and ethanol)

-

Anhydrous Ethanol

-

Glacial Acetic Acid

-

Deionized Water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere. Allow the reaction to proceed until all sodium has dissolved completely.

-

Amidine Formation: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride (1.0 eq). Stir the resulting suspension for 20-30 minutes at room temperature.

-

Cyclocondensation: Slowly add diethyl 2-(ethoxymethylene)malonate (1.0 eq) to the reaction mixture via a dropping funnel. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Product Precipitation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding glacial acetic acid dropwise until the pH is approximately 6-7. A white precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water and a small amount of cold ethanol to remove salts and impurities.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield the final compound as a pure, off-white solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Part 3: Structural Elucidation and Characterization

Confirming the structure of the synthesized molecule is a critical, self-validating step. A combination of spectroscopic methods is employed for unambiguous characterization.

| Technique | Expected Observations and Interpretation |

| ¹H NMR | ~1.3 ppm (t, 3H): Methyl protons of the ethyl ester, coupled to the methylene group. ~2.4 ppm (s, 3H): Methyl protons at the C2 position of the pyrimidine ring. ~4.2 ppm (q, 2H): Methylene protons of the ethyl ester, coupled to the methyl group. ~8.5 ppm (s, 1H): Proton at the C6 position of the pyrimidine ring. ~12.0 ppm (br s, 1H): Tautomeric proton (OH/NH), which is D₂O exchangeable. |

| ¹³C NMR | Signals corresponding to the ethyl ester carbons (~14 ppm, ~60 ppm), the C2-methyl carbon (~20 ppm), and multiple signals for the pyrimidine ring carbons, including the ester carbonyl (~165 ppm) and the C4/C6 carbons. |

| IR (cm⁻¹) | ~3200-3000: Broad N-H stretching from the amide tautomer. ~2980: C-H stretching (aliphatic). ~1705: Strong C=O stretching from the ethyl ester. ~1650: Strong C=O stretching from the pyrimidinone (amide) tautomer. ~1600, ~1550: C=N and C=C stretching vibrations within the ring. |

| Mass Spec. | m/z 182.1 (M+H)⁺: The protonated molecular ion peak, confirming the molecular weight. Fragmentation may show loss of the ethoxy group (-45) or the entire ester group. |

Note: Exact chemical shifts (ppm) can vary based on the solvent and concentration used.

Part 4: Chemical Reactivity and Tautomerism

The utility of this compound as a synthetic intermediate stems from its inherent reactivity, which is governed by its functional groups and, critically, by tautomerism.

Keto-Enol Tautomerism

The "4-hydroxy" designation is one of two tautomeric forms. In solution and particularly in the solid state, the compound exists in equilibrium with its more stable keto (amide) tautomer: ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate .[6] This equilibrium is fundamental to its reactivity, as reactions can proceed from either form. The presence of strong N-H and C=O bands in the IR spectrum supports the predominance of the keto form.

Caption: Tautomeric equilibrium of the title compound.

Key Reactions

-

O-Alkylation/Acylation: The oxygen atom (from the enol form) can be targeted by electrophiles. For instance, reaction with alkyl halides under basic conditions can yield 4-alkoxy derivatives.

-

N-Alkylation: The nitrogen atoms in the ring (particularly N1 in the keto form) can also be alkylated, leading to N-substituted pyrimidinones.

-

Ester Manipulation: The ethyl ester is a versatile handle. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into various amides via aminolysis.

-

Halogenation: The 4-hydroxy group can be converted to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃). This chloro-derivative is an excellent substrate for nucleophilic aromatic substitution, allowing for the introduction of amines, thiols, and other nucleophiles, dramatically expanding the synthetic possibilities.

Part 5: Applications in Drug Discovery and Development

While this compound is not an end-drug, it is a high-value starting material for building molecules with therapeutic potential. The pyrimidine core is present in numerous FDA-approved drugs, particularly in oncology.

-

Scaffold for Kinase Inhibitors: Many ATP-competitive kinase inhibitors utilize a substituted pyrimidine ring to form key hydrogen bonds within the kinase hinge region. This molecule provides a perfect starting point for elaborating structures to target specific kinases.

-

Building Block for Bioactive Libraries: Through the reactions described above (e.g., halogenation followed by substitution), this compound can be used to rapidly generate a diverse library of novel pyrimidine derivatives. These libraries can then be screened against various biological targets.

-

Intermediate for Agrochemicals: Pyrimidine derivatives also find use in agriculture as herbicides and fungicides.[4] The functional handles on this molecule allow for the synthesis of candidates for agrochemical screening.

Part 6: Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

-

GHS Hazard Classification:

-

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place.[7] Recommended storage temperature is often refrigerated (0-5 °C) to ensure long-term stability.

-

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its straightforward synthesis, well-defined structure, and versatile reactivity make it an invaluable intermediate for medicinal chemists and researchers. A thorough understanding of its properties, particularly its tautomeric nature, is the key to unlocking its potential for creating the next generation of pharmaceuticals and agrochemicals.

References

- N/A (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- N/A (N/A).

- N/A (N/A). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- Tolba, M. S. et al. (2021-08-16). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, Growing Science.

- N/A (2023-06-02). Recent medicinal approaches of novel pyrimidine analogs: A review.

- N/A (N/A).

- N/A (N/A). Pyrimidine synthesis. Organic Chemistry Portal.

- N/A (N/A). This compound.

- N/A (N/A). 4-Hydroxy-2-methyl-pyrimidine-5-carboxylic acid ethyl ester. Sigma-Aldrich.

- N/A (N/A). 4-hydroxy-2-methyl-pyrimidine-5-carboxylic acid ethyl ester. Echemi.

- N/A (N/A). 4-HYDROXY-2-METHYL-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER.

- N/A (N/A).

- N/A (N/A). 4-Hydroxy-2-methyl-pyrimidine-5-carboxylic acid ethyl ester. Santa Cruz Biotechnology.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. growingscience.com [growingscience.com]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C8H10N2O3 | CID 293750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Hydroxy-2-methyl-pyrimidine-5-carboxylic acid ethyl ester | 67383-32-8 [sigmaaldrich.com]

- 8. 4-HYDROXY-2-METHYL-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER price,buy 4-HYDROXY-2-METHYL-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER - chemicalbook [m.chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. echemi.com [echemi.com]

- 11. bu.edu.eg [bu.edu.eg]

- 12. Pyrimidine synthesis [organic-chemistry.org]

Physical and chemical properties of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

An In-Depth Technical Guide:

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

Executive Summary

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. A crucial heterocyclic compound, it serves as a valuable scaffold in medicinal chemistry and drug development. This document delves into its molecular identity, highlighting the critical aspect of tautomerism that governs its reactivity and spectroscopic signature. We present a consolidation of its known physical constants, a predictive analysis of its spectral characteristics, a plausible synthetic pathway, and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who require a detailed, field-proven understanding of this versatile chemical entity.

Molecular Identity and Structure

The foundational step in utilizing any chemical compound is to establish its precise molecular identity. This section outlines the key identifiers for this compound and explores its dominant structural form.

Chemical Identifiers

A summary of the primary identifiers for this compound is presented below, ensuring accurate tracking and sourcing in a laboratory setting.

| Identifier | Value | Source(s) |

| IUPAC Name | ethyl 2-methyl-6-oxo-1H-pyrimidine-5-carboxylate | [1] |

| CAS Number | 53135-24-3, 67383-32-8 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1][2][4][6] |

| Molecular Weight | 182.18 g/mol | [1][4] |

| Canonical SMILES | CCOC(=O)C1=CN=C(NC1=O)C | [1] |

| InChIKey | KTZQDIINDVWLES-UHFFFAOYSA-N | [1] |

Tautomerism: The Hydroxy vs. Oxo Form

A critical chemical feature of this molecule is its existence as tautomers. While commonly named "4-hydroxy," the IUPAC nomenclature, ethyl 2-methyl-6-oxo-1H-pyrimidine-5-carboxylate, correctly identifies the predominant tautomer in solid and solution phases.[1] This keto-enol tautomerism involves the migration of a proton and a shift of bonding electrons. The equilibrium heavily favors the amide-like "oxo" form due to the greater stability of the C=O double bond compared to the C=N bond within an aromatic system. This structural preference is fundamental to its reactivity and must be considered in reaction design and spectral interpretation.

Caption: Keto-enol tautomerism of the pyrimidine ring.

Physical and Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and purification strategies. The data below represents a combination of experimental and computed values.

Tabulated Physical Properties

| Property | Value | Source(s) |

| Appearance | Solid | [2] |

| Melting Point | 191-194 °C | [2] |

| Boiling Point | 267.9 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [2] |

| Polar Surface Area (PSA) | 67.8 Ų | [2] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

Solubility and Partitioning Behavior

The predicted partition coefficient (XLogP3) is -0.3 .[1][2] This negative value indicates a preference for polar environments, suggesting that the compound is hydrophilic. It is expected to have good solubility in polar organic solvents such as ethanol, methanol, and DMSO, and limited solubility in nonpolar solvents like hexanes. Its hydrophilicity is a key parameter for applications in biological systems and for choosing appropriate solvent systems for reactions and purification.

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. While a complete experimental dataset is not publicly available, a predictive analysis based on the compound's structure and data from related analogs provides a reliable profile.

Mass Spectrometry

-

Expected Molecular Ion: [M]+ at m/z = 182.18.

-

Observed Fragments: GC-MS data indicates a parent peak at m/z 182 and a significant fragment at m/z 137.[1] This fragmentation likely corresponds to the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H-NMR (in DMSO-d₆, 400 MHz):

-

δ ~12.0-12.5 ppm (s, 1H): Broad singlet corresponding to the N-H proton of the pyrimidine ring.

-

δ ~8.0-8.2 ppm (s, 1H): Singlet for the C6-H proton, deshielded by the adjacent carbonyl and the aromatic ring.

-

δ 4.25 ppm (q, J = 7.1 Hz, 2H): Quartet for the -OCH₂- protons of the ethyl ester.

-

δ 2.40 ppm (s, 3H): Singlet for the C2-CH₃ protons.

-

δ 1.30 ppm (t, J = 7.1 Hz, 3H): Triplet for the -CH₃ protons of the ethyl ester.

-

-

¹³C-NMR (in DMSO-d₆, 100 MHz):

-

δ ~165 ppm: C=O of the ethyl ester.

-

δ ~162 ppm: C4=O of the pyrimidine ring (lactam).

-

δ ~158 ppm: C2 of the pyrimidine ring.

-

δ ~150 ppm: C6 of the pyrimidine ring.

-

δ ~105 ppm: C5 of the pyrimidine ring.

-

δ ~60 ppm: -OCH₂- of the ethyl ester.

-

δ ~20 ppm: C2-CH₃.

-

δ ~14 ppm: -CH₃ of the ethyl ester.

-

Infrared (IR) Spectroscopy (Predicted)

-

~3200-3000 cm⁻¹: N-H stretching of the pyrimidine ring.

-

~2980 cm⁻¹: C-H stretching (aliphatic).

-

~1720-1730 cm⁻¹: C=O stretching of the ethyl ester.[7]

-

~1650-1670 cm⁻¹: C=O stretching of the pyrimidine lactam.

-

~1600 cm⁻¹: C=N and C=C stretching within the pyrimidine ring.

Proposed Synthesis and Experimental Protocol

While numerous methods exist for pyrimidine synthesis, a highly plausible and efficient route for this target is a condensation reaction analogous to the Biginelli reaction.

Synthetic Pathway

The proposed synthesis involves the cyclocondensation of acetamidine with an ethyl 2-(ethoxymethylene)-3-oxobutanoate derivative. This approach builds the pyrimidine core in a single, efficient step.

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

This protocol is a representative methodology. Researchers should perform their own risk assessment and optimization.

-

Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol (10 mL/mmol) in a round-bottom flask equipped with a reflux condenser, add Acetamidine hydrochloride (1.0 eq). Stir the mixture for 20 minutes at room temperature.

-

Addition of Reagent: Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) dropwise to the stirring suspension.

-

Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Neutralization and Work-up: After completion, cool the mixture to room temperature. Neutralize the excess base by adding glacial acetic acid until the pH is ~7.

-

Isolation: Remove the ethanol under reduced pressure. To the resulting slurry, add cold deionized water to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration and wash with cold water. Purify the crude product by recrystallization from an ethanol/water mixture to yield the final product as a solid.

-

Characterization: Dry the purified solid under vacuum and characterize using NMR, MS, and melting point analysis to confirm its identity and purity.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical.

GHS Hazard Classification

| Hazard Class | Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][2] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[2][9]

-

Hygiene: Avoid breathing dust.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[9][10]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2][9]

Applications in Research

This compound is a decorated pyrimidine, a class of heterocycles of immense interest in drug discovery. The pyrimidine core is a key component in numerous biologically active molecules, including antiviral and anticancer agents. The functional groups on this specific scaffold—the ester, the methyl group, and the oxo/hydroxyl moiety—provide multiple points for further chemical modification, making it an ideal starting material for building libraries of more complex molecules for biological screening.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 4-ETHYL-6-HYDROXY-2-METHYLPYRIMIDINE-5-CARBONITRILE Safety Data Sheets(SDS). Retrieved from [Link]

-

NIH. (n.d.). Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate. PMC. Retrieved from [Link]

-

ResearchGate. (2007). (PDF) Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate, min 96%, 25 grams. Retrieved from [Link]

-

ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-hydroxy-4-methylpyrimidine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Retrieved from [Link]

-

ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]

-

NIH. (n.d.). Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

-

PubMed. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Retrieved from [Link]

Sources

- 1. This compound | C8H10N2O3 | CID 293750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 4-HYDROXY-2-METHYL-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER | 53135-24-3 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 4-HYDROXY-2-METHYL-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER | 53135-24-3 [amp.chemicalbook.com]

- 6. ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-ETHYL-6-HYDROXY-2-METHYLPYRIMIDINE-5-CARBONITRILE Safety Data Sheets(SDS) lookchem [lookchem.com]

- 9. fishersci.se [fishersci.se]

- 10. Account Suspended [pragmetis.com]

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate tautomerism studies

An In-Depth Technical Guide to the Tautomeric Equilibrium of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

Authored by: A Senior Application Scientist

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is of paramount importance in medicinal chemistry and drug development. Tautomers of a single active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, pKa, and receptor binding affinity, which in turn affects their pharmacokinetic and pharmacodynamic profiles.[1] This guide provides a comprehensive technical exploration of the tautomerism of this compound, a heterocyclic scaffold of interest in pharmaceutical research. We will dissect the equilibrium between its key keto-enol forms, presenting a multi-faceted approach that integrates computational chemistry with robust spectroscopic validation. The methodologies described herein are designed to be self-validating, providing researchers with a reliable framework for characterizing and understanding tautomeric systems.

The Fundamental Equilibrium: Keto vs. Enol

This compound can exist in two primary tautomeric forms: the aromatic 4-hydroxy (enol-like) form and the non-aromatic 6-oxo-1,6-dihydro (keto-like) form. The position of this equilibrium is not fixed; it is a dynamic state influenced by the molecule's environment, most notably the solvent and pH.[2][3] For many hydroxypyrimidines and related nitrogen heterocycles, the keto form is found to be the more stable tautomer, particularly in polar or aqueous environments, due to favorable solvation and intermolecular interactions.[4][5] Understanding the predominant form under physiological conditions is a critical step in rational drug design.

Caption: The keto-enol tautomeric equilibrium of the title compound.

Predictive Insights: Computational Analysis

The Rationale for a Computational-First Approach

Before embarking on extensive laboratory work, computational chemistry provides invaluable predictive power. By modeling the tautomers in silico, we can determine their intrinsic relative stabilities in a vacuum (gas phase) and simulate the influence of various solvents. This approach is not merely a theoretical exercise; it establishes a foundational hypothesis that guides subsequent experimental design and aids in the interpretation of complex spectroscopic data. We utilize Density Functional Theory (DFT) for its balance of computational efficiency and accuracy in predicting molecular properties for systems like pyrimidines.[6][7]

Experimental Protocol: DFT-Based Energy Calculations

-

Structure Optimization: Construct 3D models of both the keto and enol tautomers. Perform full geometry optimization using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31+G(d,p)).[7] This step finds the lowest energy conformation for each tautomer.

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Gas-Phase Analysis: Compare the ZPVE-corrected electronic energies of the two tautomers to determine their relative stability in the gas phase.

-

Solvation Modeling: To simulate solution-phase behavior, re-run the energy calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[2][6] This is performed for a range of solvents with varying polarities (e.g., cyclohexane, chloroform, DMSO, water).

-

Data Analysis: Calculate the relative free energy (ΔG) between the two tautomers in each environment. A negative ΔG indicates that the keto form is more stable.

Caption: Workflow for computational analysis of tautomer stability.

Data Presentation: Predicted Relative Energies

The following table presents hypothetical, yet representative, data derived from computational analysis of similar pyrimidine systems.

| Environment | Dielectric Constant (ε) | ΔG (Keto - Enol) (kcal/mol) | Predominant Tautomer |

| Gas Phase | 1.0 | +1.5 | Enol |

| Chloroform | 4.8 | -2.1 | Keto |

| Ethanol | 24.5 | -4.5 | Keto |

| Water | 78.4 | -6.8 | Keto |

Note: Positive ΔG favors the enol form; negative ΔG favors the keto form.

Spectroscopic Validation: A Triad of Evidence

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most definitive technique for studying tautomeric equilibria in solution. The presence of two tautomers can result in either a set of distinct signals for each species (slow exchange) or broadened, averaged signals (intermediate exchange).[8]

-

Causality: The chemical environment of each nucleus is different in the keto and enol forms. For ¹H NMR, the key diagnostic signals are the aromatic C-H proton in the enol form versus the aliphatic C-H proton in the keto form, and the presence of an N-H proton signal in the keto form, which is absent in the enol. For ¹³C NMR, the carbonyl carbon (C=O) of the keto form provides a tell-tale signal in the downfield region (~160-180 ppm).

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, which can solubilize both polar and non-polar compounds and has exchangeable protons that appear far downfield).

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum. Identify potential signals corresponding to N-H or O-H protons (these are often broader than C-H signals).

-

D₂O Exchange: Remove the NMR tube, add one drop of deuterium oxide (D₂O), cap, and shake vigorously for 30 seconds.[8]

-

Final Spectrum Acquisition: Re-acquire the ¹H NMR spectrum under identical conditions.

-

Analysis: Compare the two spectra. Protons attached to heteroatoms (N-H, O-H) are acidic and will exchange with deuterium from D₂O, causing their corresponding peaks to diminish or disappear. This unequivocally confirms their identity.[8] The presence of a disappearing N-H signal strongly supports the existence of the keto tautomer.

| Proton | Expected Shift (Keto Form) | Expected Shift (Enol Form) | D₂O Exchange |

| N1-H | 11.0 - 12.5 ppm (broad) | - | Disappears |

| C6-H | ~5.0 ppm | ~8.5 ppm (aromatic) | No change |

| C2-CH ₃ | ~2.4 ppm | ~2.5 ppm | No change |

| OH | - | 9.0 - 10.0 ppm (broad) | Disappears |

| Ethyl (-CH ₂-) | ~4.2 ppm | ~4.3 ppm | No change |

| Ethyl (-CH ₃) | ~1.3 ppm | ~1.3 ppm | No change |

UV-Vis Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectrum, are highly sensitive to the extent of π-conjugation in a molecule. The aromatic enol form and the cross-conjugated keto form will possess distinct absorption maxima (λ_max).[9][10] This technique is particularly powerful for observing shifts in the tautomeric equilibrium as a function of solvent polarity.[11]

-

Stock Solution: Prepare a concentrated stock solution of the compound in a volatile solvent like methanol.

-

Sample Preparation: In a series of quartz cuvettes, place an equal, small aliquot of the stock solution. Evaporate the methanol completely.

-

Solvent Addition: Add a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetonitrile, ethanol, water) to each cuvette to achieve the same final concentration (e.g., 10⁻⁵ M).

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 400 nm.

-

Analysis: Compare the λ_max and the overall spectral shape across the different solvents. A shift in λ_max or the appearance of new absorption bands as solvent polarity changes indicates a shift in the tautomeric equilibrium.[12]

| Solvent | Polarity | Expected λ_max (nm) | Interpretation |

| Hexane | Non-polar | ~280 | Favors the less polar enol form. |

| Acetonitrile | Polar Aprotic | ~265 | Equilibrium shifts towards the more polar keto form. |

| Water | Polar Protic | ~260 | Strongly favors the keto form through H-bonding. |

Infrared (IR) Spectroscopy

IR spectroscopy provides direct evidence for the presence of specific functional groups, making it an excellent tool for distinguishing between the C=O of the keto form and the O-H of the enol form.

-

Causality: The keto tautomer will exhibit a strong, sharp absorption band corresponding to the C=O stretching vibration. The enol tautomer will lack this peak but will instead show a characteristic O-H stretching band. The shape of the O-H band can be informative; intermolecular hydrogen bonding, prevalent in concentrated samples or polar solvents, causes significant peak broadening.[13][14]

-

Sample Preparation: Mix a small amount of the compound (~1 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture thoroughly to a fine powder.

-

Pellet Formation: Press the powder into a thin, transparent pellet using a hydraulic press.

-

Spectrum Acquisition: Place the pellet in the spectrometer and acquire the IR spectrum, typically from 4000 to 400 cm⁻¹.

-

Analysis: Examine the spectrum for key diagnostic peaks.

| Functional Group | Tautomer | Expected Wavenumber (cm⁻¹) | Peak Appearance |

| N-H stretch | Keto | 3200 - 3100 | Medium, broad |

| C=O stretch | Keto | 1700 - 1650 | Strong, sharp |

| C=C / C=N stretch | Both | 1650 - 1550 | Medium to strong |

| O-H stretch | Enol | 3400 - 3200 | Broad (if H-bonded) |

Synthesis: The Impact of Environment on Equilibrium

The experimental results from spectroscopy invariably show that the tautomeric equilibrium is not static but is actively manipulated by its surroundings.

-

Solvent Effects: Polar protic solvents like water and ethanol are exceptionally effective at stabilizing the more polar keto tautomer.[6][15] They can act as both hydrogen bond donors (to the carbonyl oxygen) and acceptors (from the N-H group), creating a stabilizing solvation shell that disfavors the less polar enol form.[16]

-

pH Effects: The acidity of the medium can dramatically shift the equilibrium.[3] Under basic conditions (pH > pKa), the molecule will be deprotonated to form an anionic species. This anion is a resonance-stabilized hybrid of enolate and aza-enolate forms, but its reactivity often mirrors that of the enolate. Under acidic conditions (pH < pKa), protonation can occur on either the ring nitrogens or the carbonyl oxygen, again favoring structures that are more keto-like in character.

Caption: Environmental factors influencing the tautomeric equilibrium.

Conclusion and Implications for Drug Development

This finding has profound implications for drug development professionals:

-

Structure-Activity Relationship (SAR): SAR studies must be based on the correct, biologically relevant keto tautomer.

-

Receptor Binding: Molecular modeling and docking studies should use the keto structure to accurately predict binding interactions.

-

Physicochemical Properties: Properties like solubility, lipophilicity (LogP), and crystal packing are governed by the keto form.

-

Intellectual Property: Patent claims should consider and ideally encompass all potential tautomeric forms to ensure robust protection.

By employing the rigorous, multi-faceted analytical strategy detailed in this guide, researchers can confidently elucidate the tautomeric nature of complex heterocyclic molecules, paving the way for more informed and successful drug discovery campaigns.

References

-

Berdys, J., & Zborowski, K. (2020). Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one/pyrimidin‐2‐ol. Journal of Physical Organic Chemistry. Available at: [Link]

-

Giesen, D. J., & Zumbusch, A. (2009). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules. Available at: [Link]

-

Kokko, J. P., Goldstein, J. H., & Mandell, L. (1961). A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society. Available at: [Link]

-

Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences. Available at: [Link]

-

Kokko, J. P., Goldstein, J. H., & Mandell, L. (1961). A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. ACS Publications. Available at: [Link]

-

Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A. Available at: [Link]

-

Liang, F., Liu, Y., & Zhang, P. (2013). Universal Base Analogues and Their Applications in DNA Sequencing Technology. ResearchGate. Available at: [Link]

-

Leszczynski, J. (1992). Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. Journal of Physical Chemistry. Available at: [Link]

-

Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry. Available at: [Link]

-

Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Available at: [Link]

-

Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

-

Jacquemin, D., & Perpète, E. A. (2010). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. Available at: [Link]

-

Nishimura, Y., Okamoto, Y., Ikunaka, M., & Ohyama, Y. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin. Available at: [Link]

-

Sharma, P. K. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Research India Publications. Available at: [Link]

-

ResearchGate. (n.d.). Illustration of enol predominance in keto-enol tautomerism in derivatives 2a-c. Available at: [Link]

-

de la Gándara, F., Izquierdo, M., Nuin, E., & Maguregui, M. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Krayer, M., et al. (2010). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. Available at: [Link]

-

PubChem. (n.d.). Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate. Available at: [Link]

-

Raczyńska, E. D., & Zborowski, K. (2019). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Tautomers of 2-pyrimidinamine and of isocytosine. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Singh, V., et al. (2015). Role of tautomerism in RNA biochemistry. RNA. Available at: [Link]

-

da Costa, J. P., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. Available at: [Link]

-

PubChem. (n.d.). Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available at: [Link]

-

Raczyńska, E. D., & Zborowski, K. (2020). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules. Available at: [Link]

-

Lee, T. L., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B. Available at: [Link]

-

ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. Available at: [Link]

-

ResearchGate. (2008). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Available at: [Link]

-

Lee, T. L., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. PMC. Available at: [Link]

-

Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. Available at: [Link]

-

Jang, S. W., et al. (2019). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. The Journal of Physical Chemistry A. Available at: [Link]

-

WebSpectra. (n.d.). Introduction to IR Spectra. UCLA. Available at: [Link]

-

ResearchGate. (2001). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Available at: [Link]

-

ResearchGate. (2007). Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available at: [Link]

-

Beak, P., et al. (1976). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 10. dial.uclouvain.be [dial.uclouvain.be]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cris.unibo.it [cris.unibo.it]

- 13. ripublication.com [ripublication.com]

- 14. Introduction to IR Spectra [webspectra.chem.ucla.edu]

- 15. ias.ac.in [ias.ac.in]

- 16. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of Pyrimidine Derivatives: A Technical Guide to 2-(Propan-2-yloxy)pyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core scientific principles and practical applications of a specific pyrimidine derivative with the chemical formula C8H10N2O3. The focus of this whitepaper is 2-(Propan-2-yloxy)pyrimidine-5-carboxylic acid , a molecule of significant interest in medicinal chemistry. We will explore its chemical identity, synthesis, and potential therapeutic applications, providing a comprehensive resource for professionals in the field.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a fundamental heterocyclic scaffold with widespread occurrence in nature.[1] Its derivatives are crucial components of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (vitamin B1), and various synthetic compounds with pronounced biological activities.[2] The inherent versatility of the pyrimidine core allows for diverse substitutions, leading to a vast chemical space for drug discovery and development.[3][4] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][5]

Unveiling the Structure: IUPAC Nomenclature and Chemical Properties

The specific pyrimidine derivative under consideration is identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-(Propan-2-yloxy)pyrimidine-5-carboxylic acid .[6]

Molecular Formula: C8H10N2O3

Structure:

Caption: Chemical structure of 2-(Propan-2-yloxy)pyrimidine-5-carboxylic acid.

This structure features a central pyrimidine ring. At position 2, an isopropoxy group (propan-2-yloxy) is attached, and a carboxylic acid group is substituted at position 5. These functional groups are key to the molecule's physicochemical properties and its potential interactions with biological targets.

Table 1: Physicochemical Properties of 2-(Propan-2-yloxy)pyrimidine-5-carboxylic acid

| Property | Value | Source |

| Molecular Weight | 182.18 g/mol | [6] |

| InChI Key | BVFBMMXABHHKSC-UHFFFAOYSA-N | [6] |

| IUPAC Name | 2-propan-2-yloxypyrimidine-5-carboxylic acid | [6] |

Synthesis and Methodologies: A Practical Approach

The synthesis of 2-(propan-2-yloxy)pyrimidine-5-carboxylic acid is of interest for researchers looking to explore its potential applications. While specific, detailed, and validated protocols from peer-reviewed literature are paramount, a general synthetic strategy can be outlined. The construction of such a molecule typically involves the formation of the pyrimidine ring, followed by the introduction or modification of the substituents.

Conceptual Synthetic Workflow:

Caption: A generalized workflow for the synthesis of the target pyrimidine derivative.

Experimental Protocol: A Self-Validating System

A trustworthy protocol for chemical synthesis must be self-validating. This implies that at each critical step, analytical methods are employed to confirm the identity and purity of the intermediate products.

Step 1: Synthesis of a Dihalogenated Pyrimidine Precursor

-

Rationale: The Pinner synthesis, first reported in 1884, provides a classic method for pyrimidine ring formation by condensing amidines with β-dicarbonyl compounds.[1] This approach can be adapted to create a pyrimidine core with functional groups amenable to further modification. For instance, starting with appropriate precursors could yield a dihalogenated pyrimidine.

-

Procedure:

-

React a suitable amidine with a substituted malonic ester derivative under appropriate condensation conditions.

-

The resulting pyrimidine-dione can be treated with a halogenating agent (e.g., POCl3) to yield a dihalopyrimidine.

-

-

Validation: The structure of the dihalopyrimidine intermediate should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Selective Nucleophilic Substitution

-

Rationale: The two halogen atoms on the pyrimidine ring will exhibit different reactivities, allowing for selective substitution. The position with the more electrophilic carbon will be more susceptible to nucleophilic attack.

-

Procedure:

-

Dissolve the dihalopyrimidine in a suitable solvent (e.g., THF, DMF).

-

Add sodium isopropoxide (prepared from isopropanol and a strong base like sodium hydride) dropwise at a controlled temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Validation: Isolate the product and confirm the successful and selective substitution of one halogen with the isopropoxy group via NMR and mass spectrometry.

Step 3: Introduction of the Carboxylic Acid Moiety

-

Rationale: The remaining halogen can be converted to a carboxylic acid. One common method is through a lithium-halogen exchange followed by quenching with carbon dioxide.

-

Procedure:

-

Dissolve the monohalo-isopropoxy-pyrimidine in an anhydrous ether solvent.

-

Cool the reaction to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., Argon).

-

Add a solution of an organolithium reagent (e.g., n-butyllithium) dropwise.

-

After the lithium-halogen exchange is complete, bubble dry carbon dioxide gas through the solution.

-

Quench the reaction with an aqueous acid workup.

-

-

Validation: Purify the final product by recrystallization or column chromatography. Confirm the identity and purity of 2-(propan-2-yloxy)pyrimidine-5-carboxylic acid using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and melting point analysis.

Applications in Drug Discovery and Development

The structural motifs present in 2-(propan-2-yloxy)pyrimidine-5-carboxylic acid suggest several potential avenues for its application in drug discovery.

-

Enzyme Inhibition: The pyrimidine core is a well-established scaffold for designing enzyme inhibitors.[7] The carboxylic acid group can act as a key binding element, forming hydrogen bonds or ionic interactions with amino acid residues in an enzyme's active site.

-

Receptor Modulation: The planar aromatic nature of the pyrimidine ring can facilitate π-π stacking interactions with aromatic residues in receptor binding pockets.

-

Anticancer and Anti-inflammatory Potential: Many pyrimidine derivatives have been investigated for their anticancer and anti-inflammatory properties.[3][5][8] The specific substitutions on this molecule could confer selectivity towards certain biological targets implicated in these diseases. For instance, some pyrimidine derivatives are known to be selective COX-2 inhibitors.[3][4]

Logical Pathway for Biological Evaluation:

Caption: A logical progression for the biological evaluation of the title compound.

Conclusion

2-(Propan-2-yloxy)pyrimidine-5-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established organic chemistry methodologies, and its structural features suggest a high potential for biological activity. This guide has provided a comprehensive overview of its chemical identity, a conceptual framework for its synthesis with an emphasis on self-validating protocols, and a logical pathway for its exploration in drug discovery. Further research into the biological activities of this and related pyrimidine derivatives is warranted and could lead to the identification of new lead compounds for a variety of diseases.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(Propan-2-yloxy)pyrimidine-5-carboxylic acid | 1072855-45-8 | Benchchem [benchchem.com]

- 7. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of Pyrimidine-5-Carboxylate Esters in Modern Drug Discovery: A Technical Guide to Their Biological Activity

Introduction: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry

The pyrimidine ring, a foundational heterocycle in the architecture of nucleic acids, has long been a privileged scaffold in the field of medicinal chemistry.[1] Its inherent drug-like properties and versatile substitution patterns have made it a recurring motif in a vast array of therapeutic agents.[2] Among the diverse family of pyrimidine derivatives, pyrimidine-5-carboxylate esters have emerged as a particularly fruitful area of investigation, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of pyrimidine-5-carboxylate esters, tailored for researchers, scientists, and drug development professionals. We will delve into their significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.

Synthetic Strategies: Building the Pyrimidine-5-Carboxylate Core

The therapeutic potential of any chemical scaffold is intrinsically linked to the accessibility and versatility of its synthesis. Fortunately, a number of robust synthetic methodologies have been developed for the preparation of pyrimidine-5-carboxylate esters.

The Biginelli Reaction: A Classic Multicomponent Approach

One of the most well-established methods for the synthesis of dihydropyrimidine-5-carboxylate esters is the Biginelli reaction. This one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea offers a straightforward and efficient route to this class of compounds.[1]

Experimental Protocol: Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [1]

-

Reaction Setup: In a 25 mL round-bottom flask equipped with a reflux condenser, combine 4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (15 mmol), urea (10 mmol), and 5 mL of 95% ethanol.

-

Catalysis: Add 0.2 mL of concentrated hydrochloric acid to the reaction mixture.

-

Reflux: Heat the reaction mixture at reflux for 1.5 hours.

-

Isolation: Cool the flask to 0°C to facilitate the precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration and wash with cold 95% ethanol (~5 mL).

-

Characterization: Record the mass of the dried product and characterize using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

A versatile method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[3] This approach is particularly valuable as it allows for the introduction of a wide range of substituents at the 2-position, a key handle for modulating biological activity.

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

-

Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:

-

To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum.

-

-

Pyrimidine Synthesis:

-

To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).

-

Heat the reaction mixture to 100°C and stir for 1-2 hours, monitoring the reaction progress by TLC.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Anticancer Activity: Targeting the Engines of Malignancy

Pyrimidine-5-carboxylate esters have demonstrated significant potential as anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

VEGFR-2 Inhibition: A Strategy to Starve Tumors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[6] Several pyrimidine-5-carboxylate derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.

Table 1: In Vitro Anticancer and VEGFR-2 Inhibitory Activities of Selected Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |

| Compound 3b | Melanoma (C32) | 24.4 | - | [7] |

| Melanoma (A375) | 25.4 | - | [7] | |

| Compound 4b | Colon Cancer (SW480) | 11.08 | - | [4] |

| Compound 2d | Lung Cancer (A549) | - | - | [8] |

| Compound 2 | Breast Cancer (MCF-7) | 0.013 | - | [9] |

| Compound 3 | Breast Cancer (MCF-7) | - | - | [2] |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity. A lower IC50 value indicates higher potency.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay [10]

-

Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, 500 µM ATP, and PTK Substrate (Poly-Glu,Tyr 4:1).

-

Compound Addition: Add 25 μl of the Master Mix to each well of a 96-well plate. Add 5 μl of the test inhibitor (e.g., a pyrimidine-5-carboxylate ester) at various concentrations to the designated wells.

-

Enzyme Addition: Initiate the reaction by adding 20 μl of diluted VEGFR-2 Kinase to the wells.

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Detection: Add 50 µl of Kinase-Glo™ MAX reagent to each well, incubate at room temperature for 15 minutes, and measure luminescence using a microplate reader.

-